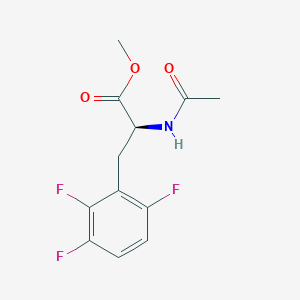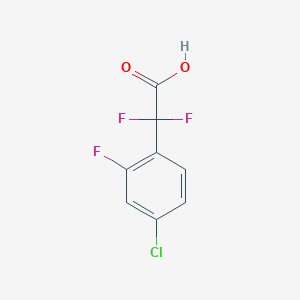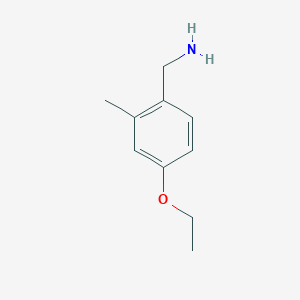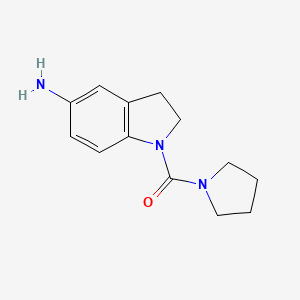![molecular formula C13H17ClN2O2 B1407010 Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride CAS No. 1440535-83-0](/img/structure/B1407010.png)
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride
Vue d'ensemble
Description
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride is a synthetic compound with the molecular formula C14H17ClN2O2. It is a white crystalline powder that is soluble in water and organic solvents. This compound is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of pyranopyrimidobenzazoline derivatives.
Méthodes De Préparation
The synthesis of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride involves a multistep process. One common method includes the reaction of triethyl orthoformate with a 6-amino-5-cyano-2-methyl-4-aryl-4H-pyran-3-carboxylate derivative. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product yield.
Analyse Des Réactions Chimiques
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pyranopyrimidobenzazoline derivatives.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-[[cyano(p-tolyl)methyl]amino]acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the p-tolyl group.
Ethyl 6-amino-5-cyano-2-methyl-4-(p-tolyl)-4H-pyran-3-carboxylate: A structurally related compound with a pyran ring.
Ethyl 2-amino-5-oxo-4-(p-tolyl)-4H,5H-pyrano[3,2-c]chromene-8-carboxylate: Another related compound with a chromene ring. The uniqueness of this compound lies in its specific structure and the presence of the p-tolyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
ethyl 2-[[cyano-(4-methylphenyl)methyl]amino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)9-15-12(8-14)11-6-4-10(2)5-7-11;/h4-7,12,15H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFXTXVTOTBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C#N)C1=CC=C(C=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)









![(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1406948.png)

